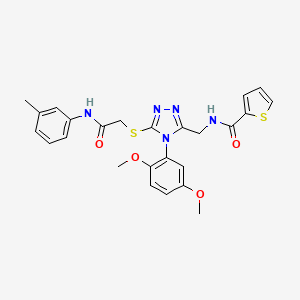

![molecular formula C7H10N2O3 B2402508 4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one CAS No. 2089277-14-3](/img/structure/B2402508.png)

4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Water Treatment

A derivative of 4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one, specifically a Mannich base derivative, has been utilized in the removal of water-soluble carcinogenic azo dyes and aromatic amines. This compound demonstrated high efficiency in removing azo dyes, with a removal percentage of 95-99%, indicating its potential for water treatment applications (Akceylan, Bahadir, & Yılmaz, 2009).

Synthesis of Derivatives

The compound has been used in the synthesis of 1,8-dioxa-3-azaspiro[4.5]dec-2-ene derivatives through a tandem Prins strategy. This method offers a facile approach for producing these derivatives with diverse substitution patterns, contributing to the field of organic synthesis (Reddy et al., 2018).

Antiviral Research

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which share a structural similarity with this compound, have shown inhibitory activity against human coronavirus and influenza virus, highlighting their potential in antiviral drug development (Apaydın et al., 2019).

Anticancer Research

Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, related to the compound , have been synthesized and shown moderate to potent activity against various human cancer cell lines. This suggests the compound's potential framework in developing anticancer agents (Yang et al., 2019).

Antibacterial Applications

The compound has been utilized in synthesizing triaza and dioxa aza spiro derivatives, which exhibited significant in vitro antibacterial activity against various bacterial species, highlighting its potential in antibacterial drug development (Natarajan et al., 2021).

Antitubercular Activity

A derivative, 2-[2-S-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one, has been evaluated as a new antitubercular drug candidate, demonstrating efficacy against Mycobacterium tuberculosis (Pasca et al., 2010).

Future Directions

Properties

IUPAC Name |

4-amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c8-5-7(6(10)12-9-5)1-3-11-4-2-7/h1-4H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDYPMDDRKYBEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C(=NOC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/no-structure.png)

![tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate](/img/structure/B2402432.png)

![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2402435.png)

![4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2402436.png)

![Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate](/img/structure/B2402437.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide](/img/structure/B2402441.png)

![5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2402444.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2402446.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-(3-thienyl)acetamide](/img/structure/B2402448.png)